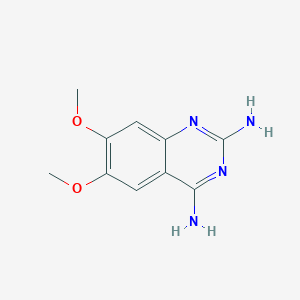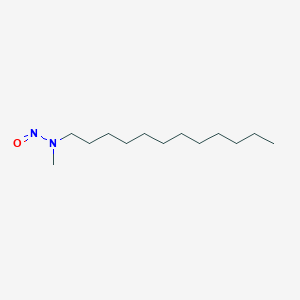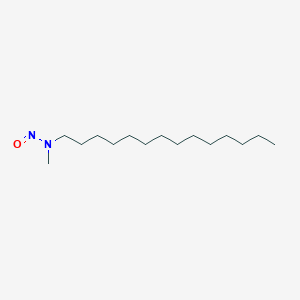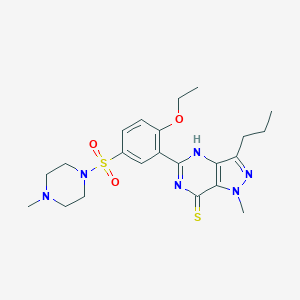
Triton X-100
Descripción general
Descripción
Triton X: es una serie de surfactantes no iónicos ampliamente utilizados en diversas aplicaciones científicas e industriales. Estos surfactantes se preparan mediante la reacción de octilfenol con óxido de etileno, lo que da como resultado compuestos que se describen comúnmente como alcoholes de poliéter alquilarilico . Los compuestos Triton X son conocidos por su capacidad para reducir la tensión superficial y actuar como emulsionantes, detergentes y agentes dispersantes .
Aplicaciones Científicas De Investigación
Los surfactantes Triton X tienen una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
Los compuestos Triton X ejercen sus efectos al interrumpir las bicapas lipídicas de las membranas celulares. Esta interrupción se logra mediante la inserción de la cola hidrofóbica en la bicapa lipídica, lo que lleva a la formación de micelas y la solubilización de los componentes de la membrana . El grupo de cabeza hidrofílico interactúa con el agua, estabilizando las micelas y permitiendo la solubilización de moléculas hidrofóbicas .
Análisis Bioquímico
Biochemical Properties
Triton X-100 interacts with various biomolecules, primarily proteins, to exert its effects . It is often used in biochemical applications to solubilize proteins . This compound is considered a comparatively mild detergent, non-denaturing, and is reported in numerous references as a routinely added reagent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by lysing cells to extract protein and cellular organelles . This compound can increase the permeability of cell membranes, which allows for the extraction of cellular components . It has been observed to cause changes in cell morphology, membrane permeability, and viability .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, facilitating the extraction and solubilization of biological macromolecules . This disruption is achieved through the insertion of the detergent monomer into the lipid membrane, leading to a disruption of cellular structure .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It has been observed that cell permeabilization caused by this compound is generally reversed within 24 hours, and treated cells continue to proliferate and show metabolic activity during the restoration of membrane integrity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, in a study on hyperlipidemia in rats, it was observed that the addition of this compound significantly modified certain results, with the impact dependent on the concentration of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the process of solubilizing proteins and extracting cellular organelles .
Transport and Distribution
This compound is distributed within cells and tissues primarily through its interaction with cell membranes . It disrupts lipid bilayer structures, which allows it to be transported across the cell membrane and distributed within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane . Due to its ability to disrupt lipid bilayer structures, it is often found at the site of cell membranes where it exerts its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Los surfactantes Triton X se sintetizan mediante la etoxilación del octilfenol. La reacción implica la adición de óxido de etileno al octilfenol en condiciones controladas, típicamente en presencia de un catalizador . El número de unidades de óxido de etileno añadidas determina el tipo específico de compuesto Triton X producido. Por ejemplo, Triton X-100 tiene un promedio de 9-10 unidades de óxido de etileno .
Métodos de producción industrial: La producción industrial de surfactantes Triton X implica procesos de etoxilación a gran escala. La reacción se lleva a cabo en reactores donde el octilfenol y el óxido de etileno se combinan en condiciones controladas de temperatura y presión. El proceso se optimiza para lograr el grado de etoxilación y la pureza del producto deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: Los compuestos Triton X principalmente experimentan reacciones típicas de los surfactantes no iónicos. Estas incluyen:
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en determinadas condiciones.
Sustitución: Los compuestos Triton X pueden participar en reacciones de sustitución, particularmente en presencia de ácidos fuertes o bases.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: A menudo se emplean ácidos fuertes como el ácido sulfúrico o bases como el hidróxido de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios derivados oxigenados .
Comparación Con Compuestos Similares
Compuestos similares:
Tween-20: Otro surfactante no iónico con propiedades emulsionantes y solubilizantes similares.
Nonidet P-40 (NP-40): Similar a Triton X-100 pero con longitudes de cadena de óxido de etileno ligeramente diferentes.
Igepal CA-630: Estrechamente relacionado con this compound, que difiere principalmente en la longitud de las cadenas de óxido de etileno.
Unicidad: Los compuestos Triton X son únicos debido a su equilibrio específico de propiedades hidrofílicas e hidrofóbicas, lo que los hace muy efectivos en una amplia gama de aplicaciones. Su capacidad para formar micelas estables y solubilizar moléculas hidrofóbicas los distingue de otros surfactantes .
Propiedades
IUPAC Name |
2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQQPHGFMYQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-93-1 | |
| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1058680 | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octoxynol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16262 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2315-67-5, 63869-93-2, 9002-93-1 | |
| Record name | 4-Octylphenol monoethoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octoxynol-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octoxinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, octylphenoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOXYNOL-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triton X-100 interact with biological membranes?
A1: this compound incorporates itself into phospholipid bilayers, eventually saturating the liposomes. This leads to the formation of mixed phospholipid-detergent micelles, ultimately resulting in a complete transition from lamellar structures to micelles. [] This process affects membrane permeability without significantly altering the morphology of the preparation. []
Q2: How does this compound interact with proteins?
A3: this compound can bind to both native and denatured proteins. While native diphtheria toxin does not bind this compound, its denatured form and the nontoxic crossreacting material 45 (CRM45), along with their B fragments, readily bind the detergent. This suggests a masked hydrophobic domain on the B fragment of the toxin, crucial for its interaction with cell membranes. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a polyoxyethylene tert-octylphenyl ether with the general formula C14H22O(C2H4O)n, where n = 9-10. Its average molecular weight is approximately 647 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: While specific spectroscopic data for this compound is not extensively discussed in the provided research, it is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q5: How does temperature affect the phase behavior of this compound solutions?
A8: Temperature significantly impacts the phase behavior of this compound mixtures. In a system containing this compound, sodium dodecyl sulfate (SDS), and water, heating can induce transitions from hexagonal to lamellar phases and from gel to hexagonal phases. [] Additionally, the phase transition temperature of these lyotropic liquid crystal phases increases with increasing this compound content. []
Q6: How does this compound perform in different solvent systems?
A9: this compound can be used in various solvent systems, but its properties can change. For example, the microviscosity of this compound micelles decreases in the presence of formamide, as shown by fluorescence polarization of coumarin 6 and intermolecular pyrene excimer formation. []
Q7: Does this compound have specific catalytic properties?
A10: this compound is not inherently a catalyst. Its role in catalytic applications stems from its ability to solubilize and stabilize enzymes, thereby influencing their activity. For instance, it is used in the purification and characterization of various enzymes, such as D-amino acid dehydrogenase from Escherichia coli B. []
Q8: Are there any computational models for this compound's interaction with biological systems?
A11: While the provided research does not mention specific computational models for this compound, molecular dynamics simulations can be employed to study its interaction with lipid bilayers and proteins. Gibbs adsorption equation and surface tension equations have been used to model the insertion of this compound into phosphatidylethanolamine/cholesterol bilayers, providing insights into the thermodynamics of this process. []
Q9: How does the structure of this compound contribute to its properties?
A12: The amphiphilic nature of this compound, with its hydrophobic tert-octylphenyl group and hydrophilic polyoxyethylene chain, is crucial for its solubilizing and membrane-disrupting properties. The length of the polyoxyethylene chain can affect its CMC and cloud point. []
Q10: Are there any specific formulation strategies for this compound?
A13: While the research does not delve into specific formulations, this compound is often used in buffer solutions to maintain enzyme activity and stability during purification and characterization. For instance, it is used in the isolation of NADH:ubiquinone reductase from broad bean mitochondria. []
Q11: Are there alternatives to this compound for membrane solubilization?
A24: Yes, several alternatives exist, including octyl glucoside, sodium cholate, and Brij detergents. Each detergent has different properties, such as CMC, micelle size, and protein solubilization efficiency. [, ] Researchers often choose the most suitable detergent based on the specific application.
Q12: What techniques are commonly used to study this compound micelles?
A12: Various techniques are employed, including:
- Quasi-elastic light scattering spectroscopy: To determine micelle size, aggregation number, and hydration. []
- Small-angle neutron scattering: To study micelle structure and interparticle interactions. []
- Fluorescence probe techniques: To investigate micelle microviscosity, micropolarity, and permeability. []
- Polarographic studies: To analyze oxidation-reduction components bound to chromatophores in the presence of this compound. []
A12: While the papers don't offer a historical overview, this compound has been widely used in biochemical research for decades. Its introduction marked a significant advancement in membrane protein research, enabling scientists to solubilize and study membrane-bound proteins in a controlled environment.
Q13: Besides biochemical research, what other applications utilize this compound?
A13: this compound finds applications in various fields, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)
